4-Acetamidoantipyrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism and Biomarker Studies:

4-Acetamidoantipyrine is primarily studied as a metabolite of the drug metamizole (also known as dipyrone) []. Metamizole is a potent analgesic (pain reliever) and antipyretic (fever reducer) used in various parts of the world, but not in the United States and some European countries due to potential side effects []. Understanding the metabolism of metamizole, including the formation and analysis of 4-acetamidoantipyrine, is crucial for studies related to drug absorption, distribution, and elimination []. Additionally, researchers have explored the potential of 4-acetamidoantipyrine as a biomarker for metamizole exposure in environmental and toxicological studies [].

Environmental Science and Toxicology:

Environmental scientists are interested in understanding the fate and effects of various chemicals in the environment. 4-Acetamidoantipyrine, as a metabolite of metamizole, has been identified as a marine xenobiotic metabolite, meaning it originates from a foreign compound and is found in the marine environment []. Researchers are investigating the potential environmental impact of 4-acetamidoantipyrine and similar compounds, including their persistence, bioaccumulation, and potential toxicity to aquatic organisms.

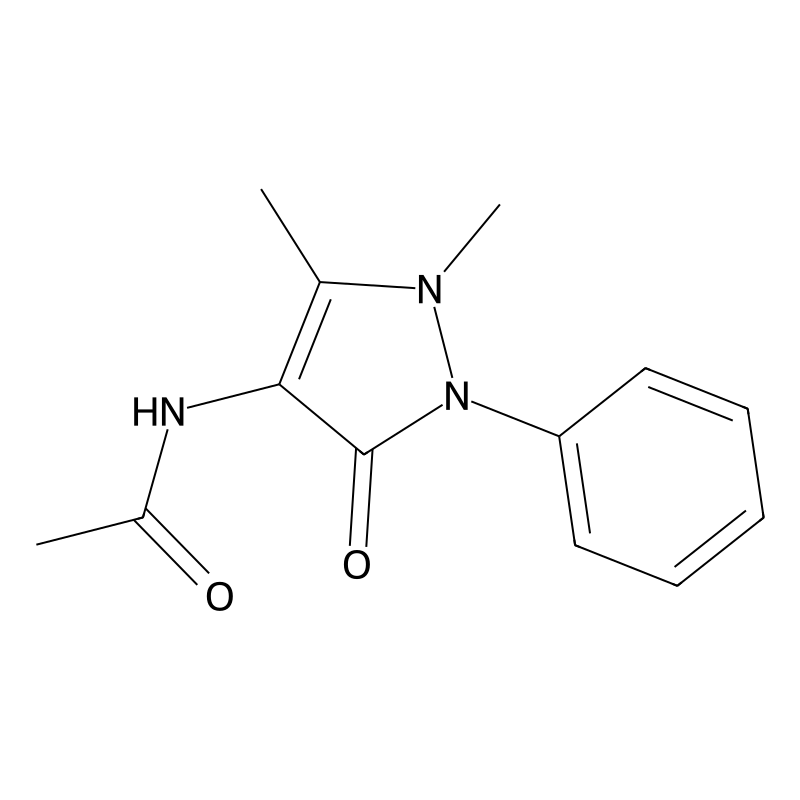

4-Acetamidoantipyrine, also known by its chemical formula C₁₃H₁₅N₃O₂, is a derivative of antipyrine and is recognized for its analgesic and antipyretic properties. This compound is characterized by the presence of an acetamido group at the para position of the phenyl ring, which enhances its pharmacological efficacy compared to its parent compound, antipyrine. It is often used in biochemical applications and as a reference standard in analytical chemistry due to its stable structure and well-characterized properties .

The biological activity of 4-acetamidoantipyrine primarily stems from its analgesic and antipyretic effects. It acts by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in pain and fever response. Moreover, it has been studied for its potential anti-inflammatory properties and is considered an active metabolite of metamizole, a widely used non-opioid analgesic .

Several methods exist for synthesizing 4-acetamidoantipyrine. A common approach involves the acetylation of 4-aminoantipyrine using acetic anhydride or acetyl chloride under acidic conditions. This reaction typically proceeds with moderate yields and can be optimized by controlling reaction time and temperature. Another method includes the reaction of antipyrine with acetic acid in the presence of a catalyst .

4-Acetamidoantipyrine finds applications across various fields:

- Analytical Chemistry: Used as a standard in spectrophotometric assays.

- Pharmaceuticals: Employed in formulations for pain relief and fever reduction.

- Biochemical Research: Acts as a reagent for studying enzyme activities related to oxidative processes .

Interaction studies involving 4-acetamidoantipyrine have highlighted its role as a metabolite of metamizole and its interactions with various enzymes. These studies often focus on its inhibitory effects on cyclooxygenase enzymes and its potential interactions with other drugs metabolized by similar pathways. Understanding these interactions is crucial for assessing drug safety and efficacy .

Several compounds share structural similarities with 4-acetamidoantipyrine, notably:

- Antipyrine: The parent compound known for its analgesic properties but less potent than 4-acetamidoantipyrine.

- 4-Aminoantipyrine: A metabolite that retains some biological activity but lacks the acetamido group that enhances potency.

- Metamizole (Dipyrone): A prodrug that converts to 4-acetamidoantipyrine in vivo, providing analgesic effects.

| Compound | Structure | Key Properties |

|---|---|---|

| 4-Acetamidoantipyrine | C₁₃H₁₅N₃O₂ | Analgesic, antipyretic, stable |

| Antipyrine | C₁₂H₁₂N₂O | Analgesic, less potent than 4-acetamidoantipyrine |

| 4-Aminoantipyrine | C₁₁H₁₃N₃O | Metabolite of antipyrine, retains some activity |

| Metamizole | C₁₄H₁₈N₂O₃ | Prodrug converting to 4-acetamidoantipyrine |

The uniqueness of 4-acetamidoantipyrine lies in its enhanced analgesic properties due to the acetamido substitution, making it more effective than both antipyrine and 4-aminoantipyrine while maintaining stability suitable for pharmaceutical applications .

Metamizole-to-4-Acetamidoantipyrine Metabolic Pathway Investigations

Metamizole, a non-opioid analgesic, undergoes rapid hydrolysis in the gastrointestinal tract to form its primary metabolite, 4-methylaminoantipyrine (4-MAA), which is nearly completely absorbed into systemic circulation [1] [6]. Hepatic metabolism then converts 4-MAA into two principal derivatives: 4-aminoantipyrine (4-AA) via cytochrome P450 3A4 (CYP3A4)-mediated demethylation and 4-formylaminoantipyrine (4-FAA) through oxidation [1] [5]. The polymorphic N-acetyltransferase-2 (NAT2) subsequently acetylates 4-AA to yield 4-AAA, an inactive terminal metabolite [1] [5]. This pathway’s efficiency is dose-dependent, with saturation observed at higher metamizole doses, leading to non-linear pharmacokinetics for 4-AA and 4-FAA [7].

Table 1: Key Metabolites in the Metamizole-to-4-AAA Pathway

| Metabolite | Enzyme Involved | Activity Status |

|---|---|---|

| 4-MAA | Non-enzymatic | Active |

| 4-AA | CYP3A4 | Active |

| 4-FAA | CYP3A4 | Inactive |

| 4-AAA | NAT2 | Inactive |

Enzymatic Mechanisms in Metabolic Transformations

CYP3A4 dominates the initial phase of 4-MAA demethylation, with its activity modulated by genetic variants and drug interactions [1] [5]. For instance, hepatic impairment prolongs 4-MAA’s half-life, underscoring CYP3A4’s central role [1]. NAT2, responsible for 4-AAA synthesis, exhibits genetic polymorphism, resulting in "slow acetylator" phenotypes that reduce 4-AAA urinary recovery by 50% while doubling 4-MAA concentrations [5]. This polymorphism explains interindividual variability in metamizole metabolism, particularly in populations with prevalent NAT2 loss-of-function alleles [5]. Additionally, aminopyrine administration in rats induces γ-glutamyl transpeptidase and CYP450 isoforms, suggesting broader enzymatic regulation mechanisms [2].

Metabolic Cascade Research

Primary Metabolic Transformation Studies

Primary transformations involve the rapid hydrolysis of metamizole to 4-MAA, which achieves peak serum concentrations within 2 hours post-administration [6] [7]. Subsequent hepatic conversion of 4-MAA to 4-AA occurs with a half-life of 2.7–5.2 hours in rodents and humans, depending on dose and metabolic capacity [6] [7].

Secondary Metabolite Research

4-AAA, a secondary metabolite, is detectable in human blood and urine but absent in non-exposed individuals, classifying it as part of the human exposome [3]. Its formation is contingent on NAT2 activity, making it a biomarker for acetylator status [5]. In contrast, 4-FAA, another secondary metabolite, undergoes no further transformations and is excreted unchanged [1].

Comparative Species Metabolism Research

Species-specific disparities in metamizole metabolism are evident. Rats exhibit a shorter 4-MAA half-life (2.7 hours) compared to dogs (5.2 hours), attributed to differential CYP3A4 and NAT2 expression [6]. Humans demonstrate dose-dependent non-linear kinetics for 4-AA and 4-FAA, a phenomenon less pronounced in rodents [7]. Notably, 4-acetamidoantipyrine administration in rats fails to induce hepatic enzymes, unlike its precursor 4-AA, highlighting divergent regulatory mechanisms [2].

Table 2: Interspecies Metabolic Parameters

| Species | 4-MAA Half-Life | Key Enzyme | 4-AAA Detection |

|---|---|---|---|

| Rat | 2.7 hours | CYP3A4 | No |

| Dog | 5.2 hours | CYP3A4 | Yes |

| Human | 3.1–8.4 hours | CYP3A4, NAT2 | Yes |

Metabolomic Profiling Methodologies

HPLC and LC-MS are pivotal in quantifying 4-AAA and related metabolites. Reverse-phase HPLC enables precise serum and urine quantification, with detection limits as low as 0.1 µg/mL [7]. LC-MS-based metabolomics further resolves complex biological matrices, identifying 4-AAA alongside other xenobiotics in exposed individuals [8]. Challenges persist in stabilizing metamizole during analysis due to its non-enzymatic degradation in vitro (half-life: 16 minutes) [6].

Biotransformation Kinetics Research

4-MAA displays linear increases in maximum concentration (Cmax) with dose, but its area under the curve (AUC) deviates at higher doses, indicating pathway saturation [7]. 4-AAA’s formation, however, remains proportional to dose, reflecting NAT2’s non-saturable acetylation capacity under therapeutic conditions [7]. Renal clearance of all metabolites remains consistent across doses, suggesting passive excretion mechanisms [7].

Table 3: Kinetic Parameters of Metamizole Metabolites in Humans

| Metabolite | Dose Proportionality (Cmax) | Dose Proportionality (AUC) | Renal Clearance |

|---|---|---|---|

| 4-MAA | Linear | Non-linear | Constant |

| 4-AA | Linear | Non-linear | Constant |

| 4-FAA | Non-linear | Non-linear | Constant |

| 4-AAA | Proportional | Proportional | Constant |

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

Pictograms

Irritant